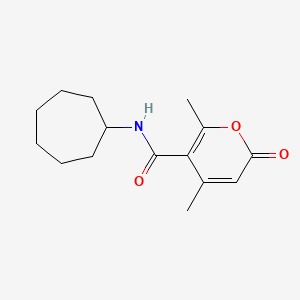![molecular formula C14H20N2O2S B7504590 2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole (DMT) is a naturally occurring psychedelic compound found in several plants and animals. It has been used for centuries in traditional South American shamanic practices, and more recently, it has gained popularity in the Western world for its hallucinogenic effects. DMT has also been studied for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole is believed to work by binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When this compound binds to this receptor, it produces a hallucinogenic effect by altering the activity of certain brain regions.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented. However, there are also several limitations to its use. This compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its effects are highly variable and can be difficult to measure accurately.
Orientations Futures
There are several potential future directions for research on 2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, addiction, and cancer. Another area of interest is its mechanism of action, and how it produces its hallucinogenic effects. Additionally, there is interest in exploring the potential use of this compound in combination with other substances, such as psychotherapy or other drugs, to enhance its therapeutic effects.
Méthodes De Synthèse
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole can be synthesized from tryptamine, an amino acid that is found in many plants and animals. The synthesis process involves several steps, including the conversion of tryptamine to indole-3-acetaldehyde, which is then converted to 2,3-dihydro-1H-indole-5,6-dione. The final step involves the reaction of 2,3-dihydro-1H-indole-5,6-dione with methylsulfonyl chloride to produce this compound.
Applications De Recherche Scientifique
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole has been the subject of several scientific studies, including its potential therapeutic applications. Some studies have suggested that this compound may have antidepressant and anxiolytic effects, and may also help in the treatment of addiction. This compound has also been studied for its potential use in treating certain types of cancer.
Propriétés
IUPAC Name |
2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-4-5-13-11(8-10)12-9-15(2)7-6-14(12)16(13)19(3,17)18/h4-5,8,12,14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKGNEDJNWYORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
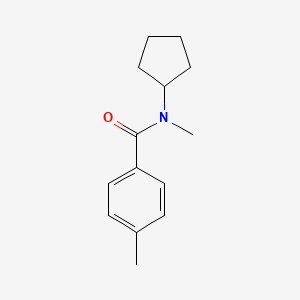
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
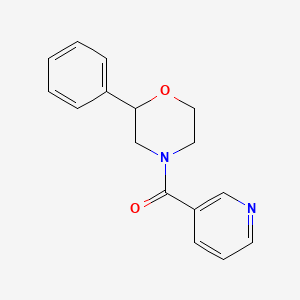

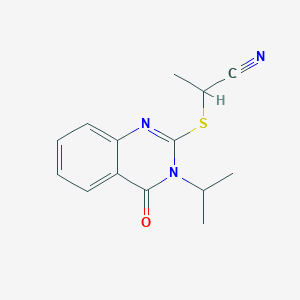
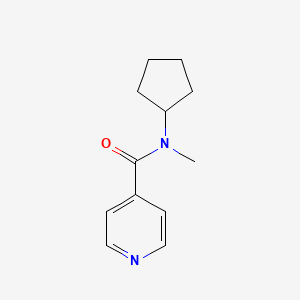
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
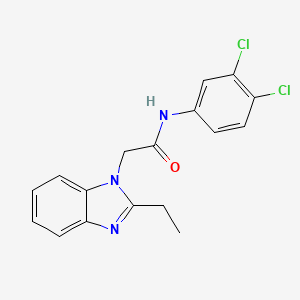
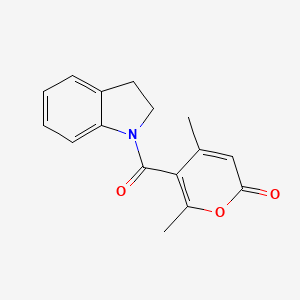


![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)
